2-Bromo-5-methylsulfonylnitrobenzene
Overview
Description
2-Bromo-5-methylsulfonylnitrobenzene is an organic compound with the molecular formula C7H6BrNO4S and a molecular weight of 280.1 g/mol. This compound is widely used in various fields such as pharmacology, material science, and organic chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylsulfonylnitrobenzene typically involves the bromination of 5-methylsulfonylnitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with strong nucleophiles, resulting in the formation of C-N or C-C bonds.
Reduction Reactions: The nitro group can potentially be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as amines or alkyl lithium reagents are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding amine derivative.
Scientific Research Applications
2-Bromo-5-methylsulfonylnitrobenzene has several applications in scientific research:
Catalytic Applications: It is used as a catalyst in the synthesis of triazines and quinolines.
Polymer Synthesis: Similar brominated compounds are used in the synthesis of hyperbranched polyethers.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of anticancer agents and other pharmaceutical compounds.
Antioxidant Properties: Compounds with structural similarities have shown strong antioxidant activities, suggesting potential use in preventing oxidative deterioration in food.
Mechanism of Action
its chemical structure suggests that it can participate in various substitution and reduction reactions due to the presence of bromine and nitro groups. These reactions can lead to the formation of new compounds with potential biological activities.
Comparison with Similar Compounds
N-halosulfonamides: Used as catalysts for synthesizing triazines.
Poly (N-bromo-N-ethylbenzene-1,3-disulfonamide): Effective in synthesizing quinolines.
Bromophenol Derivatives: Potential in the synthesis of pharmaceutical agents with anticancer properties.
Properties
IUPAC Name |
1-bromo-4-methylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRANEAXTVRBKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366163 | |
Record name | 2-Bromo-5-methylsulfonylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94832-06-1 | |
Record name | 2-Bromo-5-methylsulfonylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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